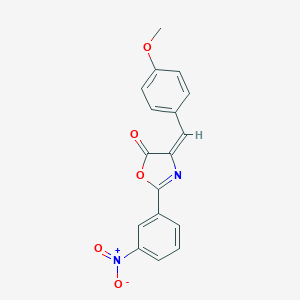
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as NBO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBO belongs to the family of oxazolone compounds and has a unique structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but several studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have neuroprotective activity by protecting neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and specificity towards cancer cells. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of using 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
Several future directions for 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one research can be identified. One potential direction is to explore the use of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other anti-cancer drugs to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to identify potential molecular targets for cancer therapy.
Conclusion:
In conclusion, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound with a unique structure that has gained significant attention in recent years due to its potential applications in scientific research. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer activity, and several studies have reported its potential use in other disease areas. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments, and several future directions for research can be identified. Overall, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a promising candidate for various scientific research studies, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 4-methoxybenzylamine to form Schiff's base, followed by the reaction of the Schiff's base with chloroacetyl chloride to yield 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. The synthesis of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a well-established method, and several modifications have been reported in the literature.
Applications De Recherche Scientifique
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is in the field of cancer research. Several studies have reported that 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism for programmed cell death.
Propriétés
Nom du produit |
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-17(20)24-16(18-15)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9+ |
Clé InChI |
DXIJPQUYRDSLOL-OQLLNIDSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)
![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)


![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
